molecular formula C19H19N3O2S B11545941 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(2,4-dimethylphenyl)acetamide

2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11545941
M. Wt: 353.4 g/mol
InChI Key: GUHBLVFQRVRFCV-UHFFFAOYSA-N
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Description

2-(2-Anilino-4-oxo-1,3-thiazol-5-yl)-N-(2,4-dimethylphenyl)acetamide is a thiazolidinone-derived acetamide compound characterized by a central 1,3-thiazol-4-one ring substituted at the 2-position with an anilino group and at the 5-position with an acetamide moiety bearing a 2,4-dimethylphenyl group. The compound’s tautomeric behavior is noteworthy; analogous structures (e.g., 3c in ) exist as tautomeric mixtures in solution, which may influence reactivity and biological interactions .

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C19H19N3O2S/c1-12-8-9-15(13(2)10-12)21-17(23)11-16-18(24)22-19(25-16)20-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3,(H,21,23)(H,20,22,24)

InChI Key

GUHBLVFQRVRFCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=CC=C3)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves the reaction of 2,4-dimethylaniline with a thiazolidinone derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising antimicrobial and anticancer properties due to its structural characteristics. Research indicates that thiazole derivatives often possess significant biological activities, which can be attributed to their ability to interact with various biological targets.

Antimicrobial Activity

Thiazole derivatives have been studied for their antimicrobial effects against a range of pathogens. For instance, compounds similar to 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(2,4-dimethylphenyl)acetamide have shown effectiveness against resistant bacterial strains. The thiazole ring enhances the compound's ability to penetrate bacterial membranes, making it a candidate for further development in antibiotic therapies .

Anticancer Potential

Studies have demonstrated that thiazole-based compounds can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have shown selectivity and potency against human glioblastoma and melanoma cells. The presence of specific substituents on the thiazole ring can significantly influence the anticancer activity, suggesting that this compound may also possess similar properties .

Pharmacological Studies

Pharmacological studies focus on understanding how this compound interacts with biological systems.

Interaction Studies

Interaction studies are crucial for elucidating the mechanisms through which this compound exerts its biological effects. These studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Investigations : Understanding how the compound influences cellular pathways or inhibits pathogenic processes.

Such studies help optimize the compound for enhanced therapeutic outcomes and provide insights into its potential side effects .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its pharmacological properties. SAR studies indicate that:

  • Substituent Variations : Different functional groups attached to the thiazole ring can significantly alter the compound's activity.
Compound NameStructureUnique Features
5-Amino-1-(4-chloro-phenyl)-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-oneStructureContains a chlorinated phenyl group enhancing biological activity
TeixobactinStructureExhibits strong antibacterial properties against resistant strains
4-(3-methylthiazol-4-yloxy)benzoic acidStructureKnown for its anti-inflammatory effects

This table highlights notable compounds related to this compound and their unique features that contribute to their biological activities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Key Features Applications/Findings Evidence ID
Target Compound - 2-Anilino (C₆H₅NH)
- N-(2,4-dimethylphenyl)acetamide
Tautomerism likely; dimethyl groups enhance lipophilicity Potential antitumor/antimicrobial (inferred from analogues)
N-(2-Chlorophenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide - 2-Chlorophenyl
- Imino group at C2
Increased electronegativity from Cl; imino group may alter tautomer equilibrium Not specified; structural similarity suggests agrochemical potential
Compound 9c () - 4-Bromophenyl on thiazole
- Triazole-benzimidazole hybrid
Bromine enhances molecular weight/polarizability; hybrid structure improves binding Anticandidal activity (implied by docking studies)
Compound 533 () - 2,4-Dichlorophenoxy
- N-(4-methylpyridin-2-yl)
Chlorine and pyridine enhance herbicidal activity (e.g., synthetic auxin agonist) Agrochemical use (herbicide)
Alachlor () - 2-Chloro
- N-(2,6-diethylphenyl)-methoxymethyl
Chloro and methoxymethyl groups optimize pre-emergent herbicidal action Widely used herbicide

Key Observations

  • Substituent Effects :

    • Electron-Withdrawing Groups (EWGs) : Chloro (e.g., ) or bromo () substituents increase electronegativity, enhancing stability and interaction with biological targets (e.g., enzymes or DNA) .
    • Lipophilicity : Methyl groups (e.g., 2,4-dimethylphenyl in the target compound) improve membrane permeability, critical for bioavailability .
    • Hybrid Structures : Compounds like 9c () integrate triazole and benzimidazole moieties, broadening binding site compatibility .
  • Tautomerism: Analogues such as 3c () exhibit keto-enol tautomerism, which may affect spectroscopic analysis (e.g., NMR splitting) and reactivity in synthesis .

Key Findings

  • Synthetic Flexibility : The target compound’s synthesis likely follows routes similar to (thiourea-maleimide condensation) or (click chemistry), with substituents introduced via aryl halides or aldehydes .
  • Melting Points : Methyl/chloro substituents (e.g., 9d in : 185°C) correlate with higher melting points than fluorine-containing analogues (e.g., 9b: 165°C), suggesting stronger crystal packing .

Agrochemical Analogues

  • Herbicidal Activity : Chloroacetamides like alachlor () inhibit fatty acid elongation in weeds, while auxin agonists (e.g., compound 533 in ) mimic plant hormones . The target compound’s dimethylphenyl group may reduce phytotoxicity compared to chlorine-rich analogues.

Pharmaceutical Analogues

  • Antitumor Potential: The thiazol-5-yl methanone in shows antitumor activity via kinase inhibition. The target compound’s acetamide group may similarly interact with ATP-binding pockets .
  • Antifungal Activity : Compound 9c () demonstrated strong binding to Candida albicans CYP51 in docking studies, suggesting the target compound’s dimethyl groups could optimize steric compatibility .

Biological Activity

The compound 2-(2-anilino-4-oxo-1,3-thiazol-5-yl)-N-(2,4-dimethylphenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S with a molecular weight of approximately 353.4 g/mol. The structure features a thiazole ring, an aniline moiety, and a dimethylphenyl group, contributing to its unique chemical reactivity and stability.

Biological Activities

Research indicates that compounds with similar structural features exhibit significant biological activities:

  • Anticancer Activity : Thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, studies have reported that thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways such as Bcl-2 .
  • Antimicrobial Properties : The presence of the thiazole ring is often associated with enhanced antimicrobial activity. Compounds similar to this compound have demonstrated efficacy against resistant bacterial strains .
  • Anti-inflammatory Effects : Thiazole derivatives have also been investigated for their anti-inflammatory properties, showing potential in treating conditions related to inflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, leading to disrupted cellular processes in target cells.
  • Receptor Binding : It is hypothesized that the compound could bind to specific receptors or proteins, modulating their activity and influencing various physiological responses.

Comparative Analysis

A comparative analysis of similar compounds highlights the unique features of this compound:

Compound NameStructureUnique Features
5-Amino-1-(4-chloro-phenyl)-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-oneStructureContains a chlorinated phenyl group enhancing biological activity
TeixobactinStructureExhibits strong antibacterial properties against resistant strains
4-(3-methylthiazol-4-yloxy)benzoic acidStructureKnown for its anti-inflammatory effects

The distinct arrangement of functional groups in this compound may confer unique pharmacological properties compared to other thiazole derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

  • A study highlighted the synthesis and evaluation of various thiazole compounds for anticancer activity against human glioblastoma cells. The results indicated that certain structural modifications significantly enhanced cytotoxicity .
  • Another investigation focused on the antimicrobial properties of thiazole derivatives, demonstrating effective inhibition against a range of bacterial strains .
  • Research on structure–activity relationships (SAR) has identified critical substituents that influence the biological efficacy of thiazole compounds. For example, modifications at specific positions on the phenyl ring were found to enhance anticancer activity .

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